7-Chloro-2,3-dihydrobenzofuran
Overview
Description
7-Chloro-2,3-dihydrobenzofuran is a chemical compound that belongs to the class of benzofurans . Benzofuran compounds are ubiquitous in nature and have been shown to possess strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
The synthesis of 2,3-dihydrobenzofuran derivatives has been a subject of interest in recent years. Novel methods for constructing benzofuran rings have been discovered, including a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis
The 2,3-dihydrobenzofuran skeleton comprises a saturated 5-membered oxygen heterocycle fused to a benzene ring with the oxygen atom adjacent to the aromatic system . This ring system confers a rigid shape to a molecule, with a well-defined spatial arrangement of substituents .Chemical Reactions Analysis
The synthetic approaches to the 2,3-dihydrobenzofuran ring system are classified according to the key bond(s) formed during the construction of the dihydrobenzofuran skeleton . These include the formation of the O-alkyl bond, the O-aryl bond, the aromatic ring, the aryl-C3 bond, the alkyl C2–C3 bond, two-component cyclisation approaches, and rearrangement reactions .Scientific Research Applications
Electrophilic Character in Protein Labelling
- Application : 4-Chloro-7-nitrobenzofurazan, related to 7-Chloro-2,3-dihydrobenzofuran, demonstrates electrophilic properties beneficial in protein labeling.
- Insight : Its electrophilic center at C-6 exhibits high reactivity towards nucleophiles, making it a potential candidate for irreversible protein labeling applications (Baines et al., 1977).
Synthesis of Analgesic Agents
- Application : this compound compounds have been synthesized for potential use as analgesic agents.
- Insight : These compounds, synthesized via various chemical reactions, show promise in pain management (Choi et al., 1993).
Antimicrobial Activity
- Application : Some derivatives of this compound exhibit antimicrobial properties.
- Insight : These derivatives have shown moderate activity against both Gram-positive and Gram-negative bacteria, indicating their potential in developing new antimicrobial agents (Ravi et al., 2012).
Kinetic Studies in Organic Chemistry
- Application : this compound derivatives are studied for their kinetic behavior in organic reactions.
- Insight : Understanding the kinetics of reactions involving these compounds aids in developing more efficient synthetic methods and understanding reaction mechanisms (Baciocchi et al., 1979).
Mechanism of Action
Safety and Hazards
The safety information for 7-Chloro-2,3-dihydrobenzofuran indicates that it may be harmful in contact with skin, if inhaled, or if swallowed . It may also cause serious eye irritation . Therefore, it’s recommended to use personal protective equipment, ensure adequate ventilation, and avoid breathing dust and contact with skin and eyes .
Future Directions
Benzofuran and its derivatives have attracted much attention due to their biological activities and potential applications as drugs . This suggests that there is potential for future research in this area, particularly in the development of new therapeutic agents. The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .
properties
IUPAC Name |
7-chloro-2,3-dihydro-1-benzofuran | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO/c9-7-3-1-2-6-4-5-10-8(6)7/h1-3H,4-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXCVECQVJNATHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=CC=C2Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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